4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide

Medicinal chemistry Lipophilicity optimization Permeability prediction

4-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide (CAS 1494631-95-6) is a fully substituted, small-molecule benzamide derivative (C₁₅H₁₇ClN₂O₂, MW 292.76 g/mol) that integrates four distinct functional motifs—a 4-chloro substituent, a 2-methoxy group, an N-cyanomethyl moiety, and an N-cyclopentyl ring—on a single benzamide scaffold. The compound belongs to the N-cyanomethyl amide class, which has been disclosed in the patent literature as a privileged chemotype for cysteine protease inhibition.

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76
CAS No. 1494631-95-6
Cat. No. B2668772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
CAS1494631-95-6
Molecular FormulaC15H17ClN2O2
Molecular Weight292.76
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C(=O)N(CC#N)C2CCCC2
InChIInChI=1S/C15H17ClN2O2/c1-20-14-10-11(16)6-7-13(14)15(19)18(9-8-17)12-4-2-3-5-12/h6-7,10,12H,2-5,9H2,1H3
InChIKeyGWDNKBIUZKCRIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide (CAS 1494631-95-6): Physicochemical Identity and Procurement-Class Positioning


4-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide (CAS 1494631-95-6) is a fully substituted, small-molecule benzamide derivative (C₁₅H₁₇ClN₂O₂, MW 292.76 g/mol) that integrates four distinct functional motifs—a 4-chloro substituent, a 2-methoxy group, an N-cyanomethyl moiety, and an N-cyclopentyl ring—on a single benzamide scaffold [1]. The compound belongs to the N-cyanomethyl amide class, which has been disclosed in the patent literature as a privileged chemotype for cysteine protease inhibition [2]. Within the broader family of 4-chloro-2-methoxybenzamides, structurally related analogs have demonstrated in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv [3], establishing the aromatic substitution pattern as functionally relevant. These features collectively position the compound as a multi-dimensional probe for medicinal chemistry campaigns that require simultaneous modulation of lipophilicity, hydrogen-bonding capacity, and steric bulk at the amide nitrogen.

Why In-Class Substitution of 4-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide Carries Quantifiable Risk


The N-cyanomethyl-N-cyclopentyl-2-methoxybenzamide scaffold is highly sensitive to single-atom alterations. Replacing the 4-chloro substituent with hydrogen (des-chloro analog, CID 64473412) decreases the computed XLogP3 by 0.6 log units (3.0 → 2.4) while leaving the topological polar surface area unchanged at 53.3 Ų, effectively reducing membrane permeability potential without altering hydrogen-bond capacity [1][2]. Substituting the 2-methoxy group with a methyl group (CID 64473186) eliminates one hydrogen-bond acceptor and drops the TPSA from 53.3 to 44.1 Ų, fundamentally altering the compound's interaction fingerprint [3]. Removing the cyanomethyl group entirely (yielding 4-chloro-N-cyclopentyl-2-methoxybenzamide) abolishes the electrophilic nitrile warhead that is mechanistically linked to covalent cysteine protease inhibition in the N-cyanomethyl amide patent class [4]. These non-linear property shifts mean that any two analogs within the series are unlikely to exhibit interchangeable behavior in biochemical assays, cellular permeability models, or structure-activity relationship (SAR) campaigns, making explicit compound-level selection essential for reproducible research.

Quantitative Differentiation of 4-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide Against Closest Structural Analogs


Lipophilicity (XLogP3) Advantage Over the Des-Chloro Analog

The 4-chloro substituent significantly elevates lipophilicity relative to the des-chloro analog (CID 64473412). The target compound exhibits a computed XLogP3 of 3.0, compared with 2.4 for the non-chlorinated comparator—a difference of +0.6 log units [1][2]. In drug discovery, this magnitude of logP increase is associated with enhanced passive membrane permeability, which can be critical for intracellular target engagement.

Medicinal chemistry Lipophilicity optimization Permeability prediction

Hydrogen-Bond Acceptor (HBA) Count and TPSA Differentiation Versus the 2-Methyl Analog

The 2-methoxy group of the target compound provides three hydrogen-bond acceptor sites and a TPSA of 53.3 Ų, whereas the 2-methyl analog (CID 64473186) possesses only two HBA sites and a reduced TPSA of 44.1 Ų—a difference of 9.2 Ų and one additional HBA interaction capability [1][2]. This difference is significant for target binding: the methoxy oxygen can act as a key hydrogen-bond acceptor in protein-ligand complexes, while the methyl group cannot.

Structure-activity relationships Ligand efficiency Polar surface area

Absence of Hydrogen-Bond Donor Activity Versus the 2-Hydroxy Analog

Unlike the 2-hydroxy analog (CID 64473628), which carries one hydrogen-bond donor (HBD = 1) from the phenolic -OH group, the target compound has zero hydrogen-bond donors (HBD = 0) due to the methyl-capped 2-methoxy substituent [1][2]. In CNS drug design, reducing HBD count is a validated strategy to improve brain penetration; the target compound's HBD = 0 profile is consistent with favorable CNS MPO scores compared with the HBD = 1 comparator.

Drug-likeness CNS drug design Hydrogen bonding

Class-Level Functional Relevance: N-Cyanomethyl Amides as Cysteine Protease Inhibitors

The N-cyanomethyl amide moiety present in the target compound has been explicitly claimed as a cysteine protease inhibitor chemotype in patent CN1364155A, which describes N-cyanomethyl amides as inhibitors of cathepsins B, K, L, and S [1]. The electrophilic nitrile carbon of the cyanomethyl group is proposed to undergo nucleophilic attack by the active-site cysteine thiolate, forming a reversible covalent thioimidate adduct. Analogs lacking this N-cyanomethyl functionality (e.g., 4-chloro-N-cyclopentyl-2-methoxybenzamide) cannot engage in this mechanism.

Protease inhibition Covalent inhibitor design Patent chemotype

Contextualizing the 4-Chloro-2-Methoxybenzamide Core: Antimycobacterial SAR Precedent

The 4-chloro-2-methoxybenzamide core of the target compound is shared with a series of N-substituted benzamides and benzothioamides that demonstrated measurable in vitro antimycobacterial activity. In a published study, the most active analog—4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide—exhibited an MIC of 2 µmol·L⁻¹ against Mycobacterium tuberculosis H37Rv [1]. While the target compound differs in its N-cyanomethyl-N-cyclopentyl amide side chain, the conserved 4-chloro-2-methoxy aromatic substitution pattern is implicated in the antimycobacterial pharmacophore.

Antimycobacterial Tuberculosis drug discovery Benzamide SAR

Procurement-Relevant Application Scenarios for 4-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide


Covalent Cysteine Protease Inhibitor Screening Libraries

The N-cyanomethyl amide substructure of CAS 1494631-95-6 is mechanistically linked to covalent cysteine protease inhibition, as established in patent CN1364155A [1]. The compound can serve as a structurally differentiated entry in focused screening decks targeting cathepsins B, K, L, or S, where the 4-chloro-2-methoxy aromatic substitution provides orthogonal SAR vectors compared with other N-cyanomethyl amide analogs. Its zero HBD count and moderate lipophilicity (XLogP3 = 3.0) further distinguish it from more polar analogs that may suffer from poor cellular penetration.

Antimycobacterial Lead Optimization and SAR Expansion

Given the established antimycobacterial activity of 4-chloro-2-methoxybenzamide derivatives (MIC as low as 2 µmol·L⁻¹ against M. tuberculosis H37Rv) [2], the target compound offers a unique N-cyanomethyl-N-cyclopentyl amide side chain for SAR exploration. Medicinal chemists can use CAS 1494631-95-6 as a building block or comparator to probe the effect of the cyanomethyl-cyclopentyl amide motif on antimycobacterial potency, selectivity, and physicochemical properties relative to published N-aryl benzamide analogs.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Parameters

The target compound's physicochemical profile—TPSA = 53.3 Ų, HBD = 0, XLogP3 = 3.0, and MW = 292.76 g/mol—falls within favorable ranges for CNS drug-like properties [3]. With zero hydrogen-bond donors and a TPSA well below the 60 Ų threshold for brain penetration, this compound is a suitable starting point for CNS-focused medicinal chemistry, particularly in programs where the N-cyanomethyl warhead is leveraged against CNS-expressed cysteine proteases (e.g., calpains, caspases involved in neurodegeneration).

Physicochemical Comparator for ADMET Modeling Studies

As a well-characterized small molecule with fully computed physicochemical descriptors available in PubChem (CID 64472761) [3], CAS 1494631-95-6 can be used as a calibration or comparator compound in in silico ADMET models. Its intermediate lipophilicity, moderate TPSA, and balanced heavy-atom count make it suitable for benchmarking permeability, solubility, and metabolic stability predictions against close structural analogs within the N-cyanomethyl-N-cyclopentyl benzamide series.

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